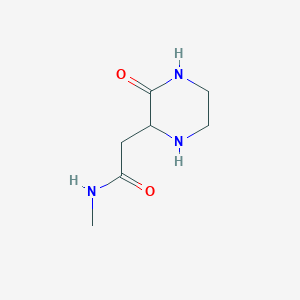

N-methyl-2-(3-oxopiperazin-2-yl)acetamide

Vue d'ensemble

Description

Le talaporfin sodium, également connu sous le nom de mono-L-aspartyl chlorin e6, est un photosensibilisateur de deuxième génération utilisé en photothérapie dynamique (PDT). Il est dérivé de la chlorophylle et a été développé pour réduire la phototoxicité cutanée et améliorer l'efficacité de la PDT. Le talaporfin sodium peut être excité par une lumière de longueur d'onde plus longue, ce qui permet une pénétration plus profonde des tissus par rapport aux photosensibilisateurs de première génération .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le talaporfin sodium est synthétisé à partir de la chlorin e6, qui est dérivée de la chlorophylle. La synthèse implique la conjugaison de la chlorin e6 avec l'acide L-aspartique. Les conditions réactionnelles incluent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus de conjugaison .

Méthodes de production industrielle : La production industrielle de talaporfin sodium implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour éliminer les impuretés et obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le talaporfin sodium subit diverses réactions chimiques, notamment :

Substitution : Le talaporfin sodium peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants :

Oxydation : L'exposition à la lumière en présence d'oxygène est la condition principale pour les réactions d'oxydation.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution.

Produits principaux :

Oxydation : Espèces réactives de l'oxygène (ROS) telles que l'oxygène singulet.

Réduction : Formes réduites de talaporfin sodium.

Substitution : Dérivés substitués du talaporfin sodium.

4. Applications de la recherche scientifique

Le talaporfin sodium a une large gamme d'applications de recherche scientifique, notamment :

Chimie :

- Utilisé comme photosensibilisateur dans diverses réactions photochimiques pour étudier la génération d'espèces réactives de l'oxygène et leurs effets sur différents substrats .

Biologie :

- Employé dans des études cellulaires pour étudier les effets des ROS sur la viabilité cellulaire, l'apoptose et d'autres processus cellulaires .

Médecine :

- Principalement utilisé en photothérapie dynamique pour le traitement de divers cancers, notamment le cancer de l'œsophage, le cancer du poumon et les gliomes .

- En cours d'investigation pour son potentiel dans le traitement de maladies non cancéreuses telles que la dégénérescence maculaire liée à l'âge .

Industrie :

- Utilisé dans le développement de nouveaux protocoles et dispositifs de photothérapie dynamique pour des applications cliniques .

5. Mécanisme d'action

Le talaporfin sodium exerce ses effets par la génération d'espèces réactives de l'oxygène (ROS) lors de l'activation par la lumière. Le mécanisme implique les étapes suivantes :

Absorption de la lumière : Le talaporfin sodium absorbe la lumière d'une longueur d'onde spécifique (typiquement autour de 664 nm).

Excitation : L'énergie lumineuse absorbée excite la molécule de talaporfin sodium à un état énergétique plus élevé.

Transfert d'énergie : Le talaporfin sodium excité transfère de l'énergie à l'oxygène moléculaire, générant de l'oxygène singulet (une forme hautement réactive de l'oxygène).

Effets cytotoxiques : L'oxygène singulet induit des dommages oxydatifs aux composants cellulaires, conduisant à la mort cellulaire (apoptose ou nécrose).

Cibles moléculaires et voies :

Membranes cellulaires : Dommages oxydatifs aux lipides des membranes cellulaires.

Protéines : Oxydation des protéines, conduisant à une perte de fonction.

ADN : Induction de dommages à l'ADN, entraînant la mort cellulaire.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, N-methyl-2-(3-oxopiperazin-2-yl)acetamide serves as a versatile building block for constructing complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Secondary or tertiary amines |

| Substitution | Alkyl halides, amines | Functionalized derivatives |

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that it can interact with various biological targets, potentially serving as an enzyme inhibitor or receptor modulator.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thus altering biological pathways. For instance, it has been explored for its effects on neurotransmitter receptors and metabolic enzymes, suggesting its pharmacological potential.

Medicine

In the medical field, this compound is being investigated for its role in drug development. Its structural features allow it to function as a precursor for pharmaceuticals aimed at treating various conditions.

Case Study:

A study published in PubMed highlighted the compound's potential as an enzyme inhibitor, showcasing its relevance in therapeutic applications .

Industry

The compound is also utilized in the production of materials with specific properties. Its applications in coatings and polymers are notable due to its unique chemical structure, which can enhance material performance.

Mécanisme D'action

Talaporfin sodium is compared with other photosensitizers such as porfimer sodium and verteporfin:

Porfimer Sodium:

- First-generation photosensitizer with shorter wavelength absorption (630 nm).

- Higher skin phototoxicity compared to talaporfin sodium .

Verteporfin:

- Second-generation photosensitizer with similar wavelength absorption (689 nm).

- Used primarily for age-related macular degeneration .

Uniqueness of Talaporfin Sodium:

- Lower skin phototoxicity due to faster clearance from the body.

- Longer wavelength absorption allows for deeper tissue penetration.

- Effective in treating a variety of cancers and non-cancerous conditions .

Comparaison Avec Des Composés Similaires

Le talaporfin sodium est comparé à d'autres photosensibilisateurs tels que le porfimer sodium et la verteporfine :

Porfimer Sodium :

- Photosensibilisateur de première génération avec une absorption de longueur d'onde plus courte (630 nm).

- Phototoxicité cutanée plus élevée par rapport au talaporfin sodium .

Verteporfine :

- Photosensibilisateur de deuxième génération avec une absorption de longueur d'onde similaire (689 nm).

- Utilisé principalement pour la dégénérescence maculaire liée à l'âge .

Unicité du talaporfin sodium :

- Phototoxicité cutanée plus faible en raison d'une élimination plus rapide de l'organisme.

- L'absorption de longueur d'onde plus longue permet une pénétration plus profonde des tissus.

- Efficacité dans le traitement d'une variété de cancers et de maladies non cancéreuses .

Liste de composés similaires :

- Porfimer sodium

- Verteporfine

- Temoporfine

- Redaporfine

Activité Biologique

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 171.2 g/mol. The compound features a piperazine ring, an acetamide functional group, and a ketone substitution, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O₂ |

| Molecular Weight | 171.2 g/mol |

| Functional Groups | Piperazine, Amide |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with various molecular targets in biological systems. Preliminary studies suggest that it may act by:

- Inhibiting Enzymes: It could inhibit specific enzymes involved in metabolic pathways.

- Binding to Receptors: The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity: Studies have shown that related compounds can inhibit the growth of various bacterial strains.

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

A notable study evaluated the biological activity of a series of substituted acetamide derivatives, including this compound. The results highlighted significant activity against human cholinesterases (hAChE and hBChE), which are critical targets in the treatment of neurodegenerative diseases.

Table 1: Biological Activity Data

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.4 | hAChE |

| 1-acyl-N-methylpiperazine derivatives | 4.7 | hBChE |

| Other Acetamides | 10.5 | Various Bacterial Strains |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively characterized; however, preliminary assessments indicate moderate bioavailability with potential toxicity at higher doses. Toxicological studies have shown:

- Acute Toxicity: The compound is harmful if swallowed (H302).

- Skin Irritation: Causes skin irritation (H315).

Propriétés

IUPAC Name |

N-methyl-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFQTNHDLSRAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648992 | |

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-13-7 | |

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.